N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Description

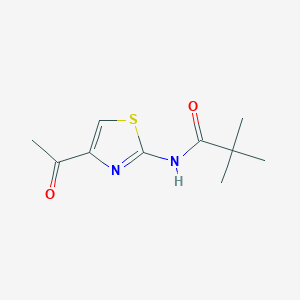

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group attached to the thiazole ring and a dimethylpropanamide moiety.

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C10H14N2O2S/c1-6(13)7-5-15-9(11-7)12-8(14)10(2,3)4/h5H,1-4H3,(H,11,12,14) |

InChI Key |

PZLGOLWDQRYDFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CSC(=N1)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-acetylthiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The thiazole ring can be reduced to form a dihydrothiazole derivative.

Substitution: The acetyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed

Oxidation: Formation of N-(4-carboxyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide.

Reduction: Formation of N-(4-dihydrothiazol-2-yl)-2,2-dimethylpropanamide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide

- N-(4-acetyl-1,3-thiazol-2-yl)-4-(1,3-dithiolan-2-yl)benzamide

- N-(4-acetyl-1,3-thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C10H14N2O2S

- Molecular Weight: 226.30 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC(=O)C1=CSC(=N1)NC(=O)C(C)(C)C

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structural features suggest potential reactivity and biological interactions that warrant investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. The mechanism by which it exerts these effects may involve inhibition of essential enzymes or interference with cellular processes such as protein synthesis and DNA replication.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells. For instance, a study reported its effectiveness against colon cancer cell lines (HCT-116), with an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives . This suggests that modifications to the structure can enhance its potency.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Cell Cycle Interference: It may disrupt the normal cell cycle processes, leading to apoptosis in cancer cells.

- Targeting Cellular Pathways: The thiazole moiety can interact with various molecular targets involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide | Thiazole ring with an amino group | Anticancer activity |

| N-(4-acetyl-1,3-thiazol-2-yl)-4-(1,3-dithiolan-2-yl)benzamide | Thiazole ring with dithiolane | Antimicrobial properties |

| N-(4-acetyl-1,3-thiazol-2-yl)-2-chloroacetamide | Thiazole ring with chloroacetamide | Moderate antimicrobial activity |

This table illustrates how variations in functional groups can influence the biological activities of thiazole derivatives.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various thiazole derivatives including this compound. The study found that certain derivatives showed promising anticancer activity against resistant cancer cell lines, indicating potential for development as therapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.